1-(Hexyloxy)-4-(4-pentylcyclohexyl)benzene
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Overview
Description
1-(Hexyloxy)-4-(4-pentylcyclohexyl)benzene is an organic compound that belongs to the class of liquid crystals. Liquid crystals are substances that exhibit properties between those of conventional liquids and solid crystals. This compound is particularly interesting due to its unique molecular structure, which imparts specific physical properties that are useful in various applications, especially in display technologies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hexyloxy)-4-(4-pentylcyclohexyl)benzene typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. The general synthetic route includes:
Alkylation Reaction: The initial step involves the alkylation of phenol with hexyl bromide in the presence of a base such as potassium carbonate to form 1-hexyloxybenzene.
Cyclohexylation: The next step involves the Friedel-Crafts alkylation of 1-hexyloxybenzene with 4-pentylcyclohexyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(Hexyloxy)-4-(4-pentylcyclohexyl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to form alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the hexyloxy or pentylcyclohexyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Compounds with different functional groups replacing the original ones.
Scientific Research Applications
1-(Hexyloxy)-4-(4-pentylcyclohexyl)benzene has several scientific research applications, including:
Display Technologies: Due to its liquid crystalline properties, it is used in the development of liquid crystal displays (LCDs) and other display technologies.
Material Science: It is studied for its potential use in creating new materials with unique optical and electronic properties.
Biological Research: Its interactions with biological membranes and proteins are of interest in the field of biophysics.
Chemical Sensors: It is used in the development of chemical sensors due to its ability to change properties in response to external stimuli.
Mechanism of Action
The mechanism of action of 1-(Hexyloxy)-4-(4-pentylcyclohexyl)benzene is primarily related to its liquid crystalline properties. The compound’s molecular structure allows it to align in specific orientations under the influence of electric or magnetic fields. This alignment changes the optical properties of the material, making it useful in display technologies. The molecular targets and pathways involved include interactions with electric fields, which induce changes in the orientation of the liquid crystal molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(Hexyloxy)-4-(4-butylcyclohexyl)benzene
- 1-(Hexyloxy)-4-(4-ethylcyclohexyl)benzene
- 1-(Hexyloxy)-4-(4-methylcyclohexyl)benzene
Uniqueness
1-(Hexyloxy)-4-(4-pentylcyclohexyl)benzene is unique due to its specific alkyl chain lengths and the cyclohexyl group, which impart distinct liquid crystalline properties. Compared to similar compounds, it may exhibit different phase transition temperatures, viscosities, and optical properties, making it suitable for specific applications in display technologies and material science.
Properties
IUPAC Name |
1-hexoxy-4-(4-pentylcyclohexyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O/c1-3-5-7-9-19-24-23-17-15-22(16-18-23)21-13-11-20(12-14-21)10-8-6-4-2/h15-18,20-21H,3-14,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWKTAUKRSYCCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2CCC(CC2)CCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389268 |
Source
|
Record name | Benzene, 1-(hexyloxy)-4-(4-pentylcyclohexyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66227-38-1 |
Source
|
Record name | Benzene, 1-(hexyloxy)-4-(4-pentylcyclohexyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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